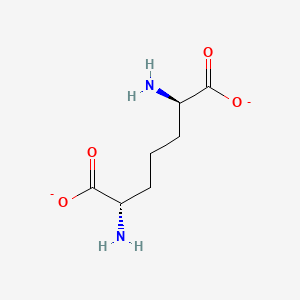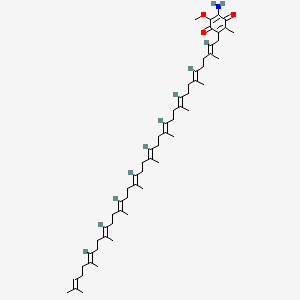
Rhodoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodoquinone is a natural product found in Rhodospirillum rubrum, Rhodoblastus acidophilus, and other organisms with data available.
Applications De Recherche Scientifique
Rhodoquinone in Anaerobic Energy Metabolism
Rhodoquinone (RQ) is integral in the anaerobic energy metabolism of various organisms. In Rhodospirillum rubrum, RQ is a crucial cofactor, structurally akin to ubiquinone, used in anaerobic respiration (Brajcich et al., 2009). Further investigation in Euglena gracilis indicates RQ's role in fumarate reduction under anaerobic conditions, mediating electron transfer in the mitochondria and thus impacting the organism's bioenergetics (Castro-Guerrero, Jasso‐Chávez, & Moreno-Sánchez, 2005).
Biosynthetic Pathways of Rhodoquinone
Distinct biosynthetic pathways for RQ have been identified in bacteria and animals. In bacteria like Rhodospirillum rubrum, RQ is derived from ubiquinone, a key electron transporter in aerobic respiration. In contrast, animals such as Caenorhabditis elegans use precursors from the kynurenine pathway, involving complex biochemical steps (Salinas, Langelaan, & Shepherd, 2020). The identification of the rquA gene as crucial for RQ biosynthesis in Rhodospirillum rubrum has been a significant advancement, opening avenues for further research in this field (Lonjers et al., 2011).
Rhodoquinone as a Target for Anti-parasitic Drugs
Given that RQ is not found in humans or other mammals, its biosynthesis presents a potential target for anti-parasitic drugs. The unique presence of RQ in several helminth parasites that use a fumarate reductase pathway for anaerobic respiration highlights its potential as a drug target to treat parasitic infections (Brajcich et al., 2009).
Potential for Novel Antimicrobial and Anti-parasitic Drugs
The understanding of RQ's biosynthesis and its role in anaerobic respiration opens prospects for novel antimicrobial and anti-parasitic drugs. This is especially pertinent in the context of rising global health concerns due to microbial and parasitic infections (Salinas, Langelaan, & Shepherd, 2020).
Propriétés
Numéro CAS |
5591-74-2 |
|---|---|
Formule moléculaire |
C58H89NO3 |
Poids moléculaire |
848.3 g/mol |
Nom IUPAC |
2-amino-5-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C58H89NO3/c1-43(2)23-14-24-44(3)25-15-26-45(4)27-16-28-46(5)29-17-30-47(6)31-18-32-48(7)33-19-34-49(8)35-20-36-50(9)37-21-38-51(10)39-22-40-52(11)41-42-54-53(12)56(60)55(59)58(62-13)57(54)61/h23,25,27,29,31,33,35,37,39,41H,14-22,24,26,28,30,32,34,36,38,40,42,59H2,1-13H3/b44-25+,45-27+,46-29+,47-31+,48-33+,49-35+,50-37+,51-39+,52-41+ |
Clé InChI |
WDVDSFZLRFLVJT-AVRCVIBKSA-N |
SMILES isomérique |
CC1=C(C(=O)C(=C(C1=O)N)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Autres numéros CAS |
5591-74-2 |
Synonymes |
hodoquinone rhodoquinone 9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (41R,13AS)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1236246.png)
![7-Benzamido-4-hydroxy-3-({4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2-sulfonate](/img/structure/B1236249.png)
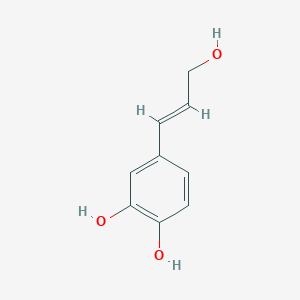

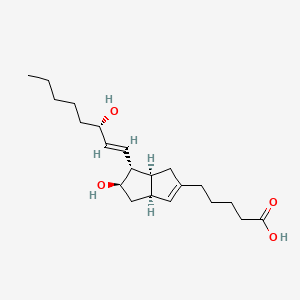

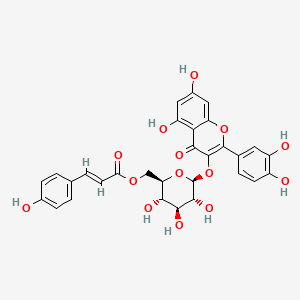
![[(3S,4S,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate](/img/structure/B1236260.png)
![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)

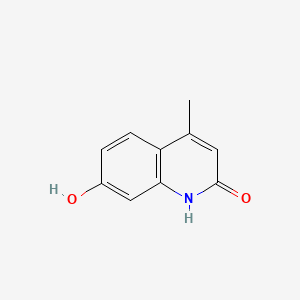

![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236270.png)
